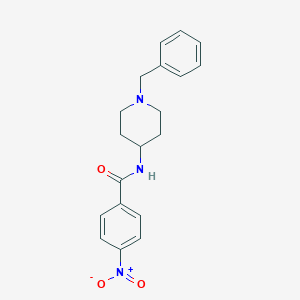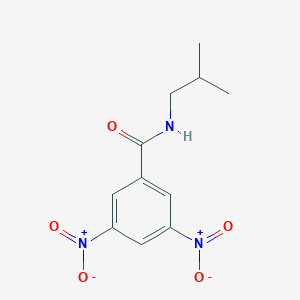
N-(4-メトキシベンジル)メタンスルホンアミド
概要
説明
“N-(4-methoxybenzyl)methanesulfonamide” is a chemical compound with the CAS Number: 42060-31-1 . It has a molecular weight of 215.27 .
Synthesis Analysis
The synthesis of “N-(4-methoxybenzyl)methanesulfonamide” involves various chemical reactions. For instance, one approach involves the use of a diazo reagent, 1-diazo-N,N-bis(4-methoxybenzyl)methanesulfonamide, which enables access to a range of azole-based primary sulfonamides via [3+2] cycloaddition followed by protecting group removal .Molecular Structure Analysis
The molecular structure of “N-(4-methoxybenzyl)methanesulfonamide” is represented by the formula C9H13NO3S . The average mass is 215.269 Da and the monoisotopic mass is 215.061615 Da .Chemical Reactions Analysis
The chemical reactions involving “N-(4-methoxybenzyl)methanesulfonamide” are complex and can vary based on the specific context. For example, it can be involved in [3+2] cycloaddition reactions .Physical and Chemical Properties Analysis
“N-(4-methoxybenzyl)methanesulfonamide” is a powder that is stored at room temperature . It has a melting point of 96-97 degrees Celsius .科学的研究の応用
チオセミカルバゾン誘導体の合成
N-(4-メトキシベンジル)メタンスルホンアミドは、チオセミカルバゾン誘導体の合成に使用されます . これらの誘導体は、N-(4-メトキシベンジル)チオセミカルバジドと1,4-ヒドロキシ-3-メトキシフェニル)エタン-1-オンの縮合によって得られます .
ルテニウム(II)-p-シメン錯体の形成
N-(4-メトキシベンジル)メタンスルホンアミドから得られるチオセミカルバゾンは、[Ru 2 Cl 2 (μ-Cl) 2 (η 6 - p -cymene) 2]と反応して、ルテニウム(II)-p-シメン錯体を形成することができます . これらの錯体はカチオン性であり、固体の塩化物およびトリフルオロメタンスルホン酸塩(TfO)として単離することができます .
細胞毒性研究
N-(4-メトキシベンジル)メタンスルホンアミドから形成されるルテニウム(II)-p-シメン錯体の細胞毒性が研究されています . これらの錯体は、NCI-H460、A549、およびMDA-MB-231細胞株に対する細胞増殖阻害効果を示しています .
酸化還元挙動の分析
N-(4-メトキシベンジル)メタンスルホンアミドから得られたリガンドおよび錯体の酸化還元挙動は、サイクリックボルタンメトリーを用いて評価されています .
N-(2-シアノ-4-ヨード-フェニル)-N-(4-メトキシ-ベンジル)-メタン-スルホンアミドの合成
N-(4-メトキシベンジル)メタンスルホンアミドは、N-(2-シアノ-4-ヨード-フェニル)-N-(4-メトキシ-ベンジル)-メタン-スルホンアミドの合成に使用されます .
将来の方向性
“N-(4-methoxybenzyl)methanesulfonamide” and related compounds have potential applications in the development of novel, isoform-selective inhibitors of carbonic anhydrase . This new synthetic strategy to access azole-based primary sulfonamides will support the discovery of novel, isoform-selective inhibitors of carbonic anhydrase within the poorly explored azole chemical space .
作用機序
- By binding to GSTA1, this compound modulates its activity and influences cellular detoxification pathways .
- Downstream effects may include altered drug efficacy, susceptibility to oxidative stress, and potential toxicity .
- Cellular effects may include changes in drug response, oxidative stress resilience, and overall homeostasis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化学分析
Biochemical Properties
N-(4-methoxybenzyl)methanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain thiosemicarbazones, forming complexes that exhibit cytotoxic properties . These interactions often involve the formation of chelate rings with metal ions, such as ruthenium, which can influence the redox behavior of the compound . The nature of these interactions is crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
N-(4-methoxybenzyl)methanesulfonamide affects various types of cells and cellular processes. It has been shown to inhibit cell growth in certain cancer cell lines, such as NCI-H460, A549, and MDA-MB-231 . This inhibition is likely due to its interaction with cellular signaling pathways and its ability to induce cytotoxic effects. Additionally, the compound may influence gene expression and cellular metabolism, further contributing to its impact on cell function.
Molecular Mechanism
The molecular mechanism of N-(4-methoxybenzyl)methanesulfonamide involves several key interactions at the molecular level. It can bind to biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. For example, its interaction with thiosemicarbazones and subsequent coordination with metal ions can result in the formation of stable complexes that exhibit unique redox properties . These interactions can also lead to changes in gene expression, further influencing the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-methoxybenzyl)methanesulfonamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that its cytotoxic effects can persist over extended periods, indicating its potential for long-term applications
Dosage Effects in Animal Models
The effects of N-(4-methoxybenzyl)methanesulfonamide can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that certain derivatives of N-(4-methoxybenzyl)methanesulfonamide can inhibit cell growth at specific concentrations . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
N-(4-methoxybenzyl)methanesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and metabolite levels, further affecting the compound’s biochemical properties. For example, its interaction with thiosemicarbazones and metal ions can lead to the formation of stable complexes that exhibit unique redox behavior .
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-9-5-3-8(4-6-9)7-10-14(2,11)12/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSFIXASTARXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Hexadecyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B404826.png)
![(5E)-2-anilino-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B404827.png)
![ethyl 5-(4-chlorophenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404828.png)
![ethyl 2-[3-(benzyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404829.png)
![ethyl 5-(4-chlorophenyl)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404830.png)
![ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404831.png)
![ethyl 2-[4-(allyloxy)-3,5-dibromobenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404833.png)
![ethyl 2-(4-bromobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404834.png)
![ethyl 2-(3-bromobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404837.png)
![1-[(2-Bromophenyl)carbonyl]-2-methylpiperidine](/img/structure/B404839.png)



